molecular formula C12H10FNO3S B2408527 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine CAS No. 2411297-67-9

2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine

Cat. No.: B2408527
CAS No.: 2411297-67-9
M. Wt: 267.27
InChI Key: DRYBWNOITUJFKC-UHFFFAOYSA-N
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Description

2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is a high-value chemical reagent designed for advanced research applications, particularly in the field of covalent inhibitor discovery and chemical biology. Its core research value lies in the presence of the highly reactive fluorosulfonyloxy group, which enables it to participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of next-generation click chemistry . This makes it an excellent building block for the late-stage functionalization of complex molecules, the synthesis of polymer libraries, and the covalent immobilization of compounds onto material surfaces for sensor development . In practical research, this compound's mechanism of action involves the SuFEx reaction, where the sulfur(VI) fluoride group acts as a superior linchpin, efficiently connecting molecules under mild conditions with the help of a base such as DBU . The integration of a pyridine ring further enhances its utility by contributing to the molecular scaffold's binding affinity and influencing its photophysical properties. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-(4-fluorosulfonyloxy-3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c1-9-8-10(11-4-2-3-7-14-11)5-6-12(9)17-18(13,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBWNOITUJFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=N2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its unique functional group allows for various chemical transformations, making it valuable in the development of new materials and catalysts.

Table 1: Chemical Transformations Involving 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine

Transformation TypeReaction DescriptionReference
SulfonationIntroduction of sulfonyl groups to other substrates
Coupling ReactionFormation of biaryl compounds through cross-coupling methods
Nucleophilic SubstitutionReactivity with nucleophiles to form new derivatives

Potential Biological Applications

  • Research indicates that 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine may exhibit biological activity, particularly in its interactions with enzymes and receptors. Its sulfonate group can enhance solubility and bioavailability, which is beneficial for pharmacological studies.

Case Study: Anticancer Activity

  • A study assessed the compound's ability to inhibit cancer cell proliferation. In vitro tests showed significant growth inhibition in various cancer cell lines, suggesting potential as an anticancer agent.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)15.72
HeLa (Cervical)12.53
K562 (Leukemia)10.25

Pharmaceutical Development

Lead Compound for Drug Development

  • The compound is being explored as a lead for developing new pharmaceuticals, particularly targeting pain management and inflammatory diseases due to its potential as a TRPV1 antagonist.

Mechanism of Action

  • The mechanism involves modulation of ion channels associated with pain pathways, which could lead to novel analgesic therapies.

Table 3: Pharmacological Properties

PropertyValueReference
TRPV1 AntagonismStrong
Analgesic Activity in MiceFull efficacy

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is utilized in the synthesis of specialty chemicals and advanced materials due to its unique properties.

Case Study: Material Science

  • Its application in creating functionalized polymers has been documented, showcasing improvements in material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Structural and Physical Properties

The fluorosulfonyloxy group distinguishes this compound from other pyridine derivatives. Below is a comparison of key physical properties with structurally related molecules:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups
2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine 3-methylphenyl, -OSO₂F ~327 (calculated) Not reported Fluorosulfonyloxy, pyridine
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine 4-Cl, 4-OCH₃ 466–545 268–287 Chloro, methoxy, pyridine
2-Fluoro-5-(4-fluorophenyl)pyridine 2-F, 4-F 207.17 Not reported Fluoro, pyridine
3-Methanesulfonyl-4-methyl-6-phenylpyridine 3-SO₂CH₃, 4-CH₃, 6-Ph 407.41 Not reported Sulfonyl, methyl, phenyl
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 4-COOH, 3-F, 2-OH 233.20 Not reported Carboxy, fluoro, hydroxyl

Key Observations :

  • The fluorosulfonyloxy group imparts higher molecular weight compared to smaller substituents like fluoro or methoxy.
  • Melting points for halogenated analogs (e.g., chloro, bromo) range between 268–287°C, suggesting that bulky groups like fluorosulfonyloxy may further elevate melting points due to increased intermolecular forces .
  • Sulfonyl-containing analogs (e.g., 3-methanesulfonyl) exhibit molecular weights comparable to the target compound, emphasizing the mass contribution of sulfonate groups .

Chemical Reactivity and Stability

The fluorosulfonyloxy group is a stronger electron-withdrawing group compared to halogens (Cl, Br) or alkoxy substituents, which significantly alters the compound's reactivity:

  • Electrophilic Substitution : The electron-deficient pyridine ring may undergo nucleophilic aromatic substitution more readily than analogs with electron-donating groups (e.g., methoxy) .
  • Hydrolytic Stability : Fluorosulfonates are generally more hydrolytically stable than chlorosulfonates but less stable than methanesulfonates, as seen in analogs like 3-methanesulfonyl-4-methylpyridine .
  • Leaving Group Potential: The -OSO₂F group is a superior leaving group compared to -Cl or -OCH₃, making the compound a candidate for covalent bonding in inhibitor design .

Biological Activity

2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of a fluorosulfonyloxy group, which significantly influences its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name: 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine
  • CAS Number: 2411297-67-9
  • Molecular Formula: C₁₂H₁₀FNO₃S

Table 1: Chemical Properties

PropertyValue
Molecular Weight273.27 g/mol
Melting PointNot available
SolubilitySoluble in polar solvents

The biological activity of 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorosulfonyloxy group can undergo various chemical interactions, including:

  • Nucleophilic Substitution: The fluorosulfonyloxy group can be substituted by nucleophiles, leading to the formation of new derivatives with potentially altered biological activities.
  • Oxidation and Reduction Reactions: These reactions can modify the compound's functional groups, influencing its reactivity and interaction with biological targets.

Biological Activity

Research indicates that 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-cancer Properties: There is evidence indicating that fluorinated pyridines can induce apoptosis in cancer cells. For instance, compounds similar to 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine have been shown to activate caspase pathways in various cancer cell lines, suggesting potential anti-tumor activity.
  • Enzyme Inhibition: The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

Case Study 1: Anticancer Activity

A study conducted on a series of fluorinated pyridines, including derivatives of 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine, demonstrated their ability to inhibit cell proliferation in A549 human lung adenocarcinoma cells. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase-3 activation.

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of various fluorinated compounds, including 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Q & A

Q. Key Variables :

ParameterOptimal ConditionReference
SolventDCM or Ethanol
CatalystNaOH or Acetic Acid
Reaction Time1–3 hours
Yield OptimizationSlow addition of reagents, inert atmosphere

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use DMSO-d6 for solubility. Key signals include:
    • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5 ppm) .
    • ¹³C-NMR : Pyridine carbons (δ 148–157 ppm), fluorosulfonyloxy quaternary carbons (δ 120–130 ppm) .
  • FTIR : Confirm sulfonate (S=O stretch: 1130–1220 cm⁻¹) and pyridine ring (C=N stretch: 1590–1650 cm⁻¹) .
  • X-ray Crystallography : Analyze dihedral angles (e.g., pyridine vs. benzene ring: ~35–50°) and bond lengths (C-F: ~1.34 Å) for steric/electronic effects .

Data Interpretation Example :
A dihedral angle of 46.31° (as in ) indicates moderate conjugation between substituents, affecting reactivity.

Basic: What safety protocols are critical during handling and storage?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (H315/H319 hazards) .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the fluorosulfonyloxy group .
  • Waste Disposal : Segregate halogenated waste for incineration (P501 guidelines) .

Q. Critical Risks :

  • Acute Toxicity : H302 (harmful if swallowed) .
  • Environmental Hazard : PBT/vPvB assessment required due to fluorinated groups .

Advanced: How can computational modeling predict reactivity and regioselectivity in electrophilic substitutions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model:
    • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to fluorosulfonyloxy group) .
    • Activation Energy : Compare pathways for nitration (meta vs. para) using transition-state modeling.
  • MD Simulations : Solvent effects (e.g., DCM vs. THF) on reaction kinetics .

Case Study : A related pyridine derivative showed 10 kJ/mol lower activation energy for meta-substitution, aligning with crystallographic data .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Dose-Response Analysis : Use Hill plots to assess EC₅₀ variability (e.g., enzyme inhibition vs. cellular assays) .
  • Metabolite Profiling : LC-HRMS to identify degradation products (e.g., hydrolyzed sulfonate) causing false positives .
  • Control Experiments : Test stability under assay conditions (pH 7.4, 37°C) for 24 hours .

Example : Inconsistent IC₅₀ values in kinase assays may arise from compound aggregation—verify via dynamic light scattering (DLS) .

Advanced: What strategies validate the compound’s role in catalytic applications (e.g., Suzuki coupling)?

Q. Methodological Answer :

  • Catalytic Screening : Test Pd(OAc)₂ or NiCl₂ with ligands (XPhos) in DMF/H₂O (3:1). Monitor via TLC (Rf ~0.5 in ethyl acetate) .
  • Kinetic Isotope Effect (KIE) : Compare kH/kD for C-H activation steps (deuterated vs. protiated substrates) .
  • XPS Analysis : Confirm Pd(0) ↔ Pd(II) redox cycles via binding energy shifts (335–340 eV) .

Q. Methodological Answer :

  • Dosing : Administer 10 mg/kg (IP) in rodent models; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis .
  • BBB Penetration : Measure logP (calculated: ~2.1) and P-gp efflux ratio (Caco-2 cells) .
  • Metabolite ID : Use HRMS/MS to detect glutathione adducts (m/z +305.1) indicative of reactive intermediates .

Contradiction Note : Discrepancies in bioavailability may stem from species-specific CYP450 metabolism—cross-validate with human hepatocytes .

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